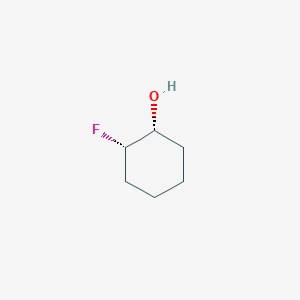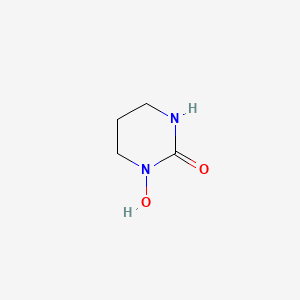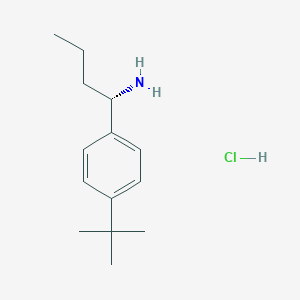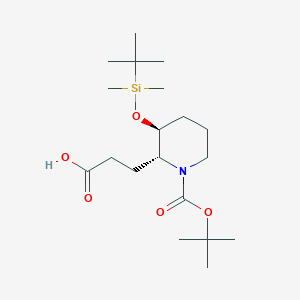
Cyclohexanol, 2-fluoro-, (1R,2S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-2-fluorocyclohexan-1-ol: is a fluorinated cyclohexane derivative with the molecular formula C6H11FO .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cis-2-fluorocyclohexan-1-ol can be synthesized through the selective hydrogenation of fluorinated arenes. One method involves using supercritical carbon dioxide (scCO2) as a reaction medium in combination with rhodium (Rh) nanoparticles immobilized on molecularly modified silica as catalysts. This approach favors hydrogenation over hydrodefluorination, providing a green and efficient route to produce fluorocyclohexane derivatives .
Industrial Production Methods: Industrial production of cis-2-fluorocyclohexan-1-ol typically involves the hydrogenation of readily available and inexpensive fluorinated arenes. The use of scCO2 as a solvent in combination with Rh-based catalysts has been shown to be effective in achieving high yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: Cis-2-fluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of fluorocyclohexanone or fluorocyclohexanal.
Reduction: Formation of fluorocyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cis-2-fluorocyclohexan-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cis-2-fluorocyclohexan-1-ol involves its interaction with molecular targets and pathways within biological systems. The fluorine atom in the compound can influence its binding affinity and selectivity towards specific enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s interactions with biomolecules .
Comparaison Avec Des Composés Similaires
Trans-2-fluorocyclohexan-1-ol: A stereoisomer with different spatial orientation of the fluorine and hydroxyl groups.
2-fluorocyclopentan-1-ol: A smaller ring analog with similar functional groups.
2-fluorocycloheptan-1-ol: A larger ring analog with similar functional groups
Uniqueness: Cis-2-fluorocyclohexan-1-ol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its trans isomer and other ring analogs. The cis configuration can influence the compound’s reactivity, stability, and interactions with other molecules .
Propriétés
Numéro CAS |
918300-56-8 |
|---|---|
Formule moléculaire |
C6H11FO |
Poids moléculaire |
118.15 g/mol |
Nom IUPAC |
(1R,2S)-2-fluorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m0/s1 |
Clé InChI |
LMYKFDDTPIOYQV-NTSWFWBYSA-N |
SMILES isomérique |
C1CC[C@@H]([C@@H](C1)O)F |
SMILES canonique |
C1CCC(C(C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl (3S,7R)-11-chloro-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B12987397.png)



![7-Oxaspiro[3.5]nonan-5-one](/img/structure/B12987414.png)
![3-Bromo-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B12987419.png)
![Rel-ethyl (1R,3r,5S)-5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B12987423.png)

![3-Methylbenzo[4,5]imidazo[1,2-a]pyrimidin-4(10H)-one](/img/structure/B12987448.png)
![(3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12987452.png)
![3-Chloro-6-fluoro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987458.png)

![N-{3-[2-(Benzoyl-cyclohexyl-amino)-acetylamino]-phenyl}-4-chloro-benzamide](/img/structure/B12987479.png)
